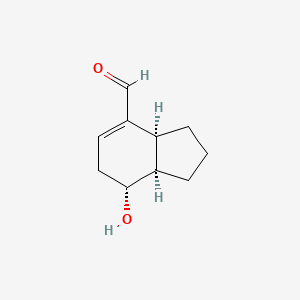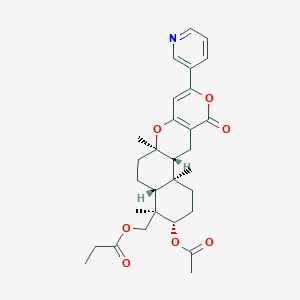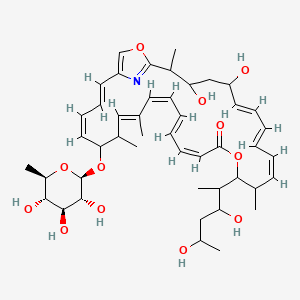
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O5 It is a derivative of cinnamic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 5 positions, and the carboxylic acid group is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4,5-trimethoxyphenyl)propanoate typically involves the esterification of 2,4,5-Trimethoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of solid acid catalysts and optimized reaction conditions can also contribute to the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,4,5-Trimethoxybenzoic acid or 2,4,5-Trimethoxybenzaldehyde.
Reduction: Formation of 2,4,5-Trimethoxyhydrocinnamyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of Methyl 3-(2,4,5-trimethoxyphenyl)propanoate is largely dependent on its chemical structure. The methoxy groups can participate in hydrogen bonding and other interactions with biological targets, while the ester group can undergo hydrolysis to release the active cinnamic acid derivative. These interactions can modulate various molecular pathways, including enzyme inhibition and receptor binding.
相似化合物的比较
Similar Compounds
2,4,5-Trimethoxycinnamic acid: The parent compound without the ester group.
2,4,5-Trimethoxybenzoic acid: A similar compound with a carboxylic acid group instead of the cinnamic acid moiety.
2,4,5-Trimethoxybenzaldehyde: A related compound with an aldehyde group.
Uniqueness
Methyl 3-(2,4,5-trimethoxyphenyl)propanoate is unique due to the presence of both the ester and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
属性
分子式 |
C13H18O5 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
methyl 3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O5/c1-15-10-8-12(17-3)11(16-2)7-9(10)5-6-13(14)18-4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
SULPGCHHOCMNSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CCC(=O)OC)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1CCC(=O)OC)OC)OC |
同义词 |
methyl 3-(2,4,5-trimethoxyphenyl)propionate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


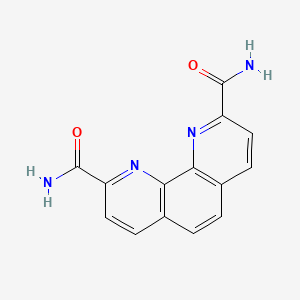
![(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246274.png)
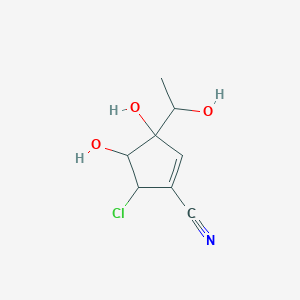
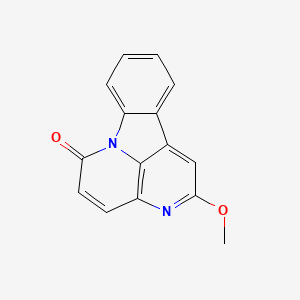
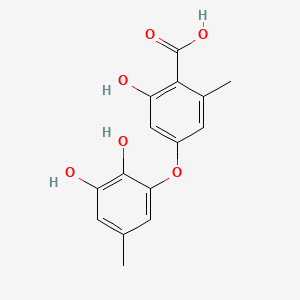
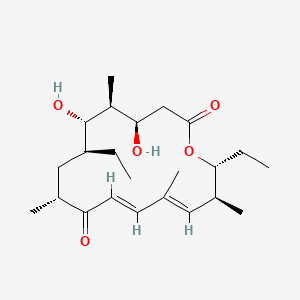
![(s)-2-(2,2-Dimethylpropyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1246280.png)
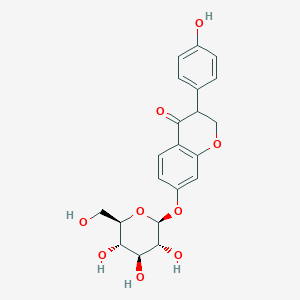
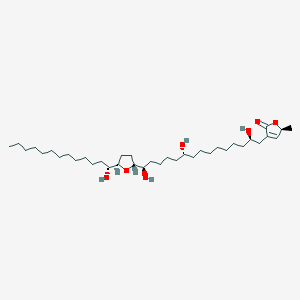

![(5R,6S,7R,9R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1246286.png)
